molecular formula C26H27N3O3S2 B11093826 2-(1-Benzyl-5-oxo-3-thiophen-2-ylmethyl-2-thioxo-imidazolidin-4-yl)-N-(4-propoxy-phenyl)-acetamide

2-(1-Benzyl-5-oxo-3-thiophen-2-ylmethyl-2-thioxo-imidazolidin-4-yl)-N-(4-propoxy-phenyl)-acetamide

Cat. No.: B11093826
M. Wt: 493.6 g/mol
InChI Key: KALYRSAVKNVWHX-UHFFFAOYSA-N
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Description

2-{1-BENZYL-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL}-N-(4-PROPOXYPHENYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a thiophene ring, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-BENZYL-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL}-N-(4-PROPOXYPHENYL)ACETAMIDE typically involves multi-step organic reactionsThe final step often involves the acylation of the imidazolidinone with 4-propoxyphenylacetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-{1-BENZYL-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL}-N-(4-PROPOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

2-{1-BENZYL-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL}-N-(4-PROPOXYPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-BENZYL-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL}-N-(4-PROPOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-Benzyl-5-oxo-2-sulfanylidene-3-[(phenyl)methyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide
  • 2-{1-Benzyl-5-oxo-2-sulfanylidene-3-[(furan-2-yl)methyl]imidazolidin-4-yl}-N-(4-ethoxyphenyl)acetamide

Uniqueness

2-{1-BENZYL-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL}-N-(4-PROPOXYPHENYL)ACETAMIDE is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or materials are required.

Properties

Molecular Formula

C26H27N3O3S2

Molecular Weight

493.6 g/mol

IUPAC Name

2-[1-benzyl-5-oxo-2-sulfanylidene-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C26H27N3O3S2/c1-2-14-32-21-12-10-20(11-13-21)27-24(30)16-23-25(31)29(17-19-7-4-3-5-8-19)26(33)28(23)18-22-9-6-15-34-22/h3-13,15,23H,2,14,16-18H2,1H3,(H,27,30)

InChI Key

KALYRSAVKNVWHX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CS3)CC4=CC=CC=C4

Origin of Product

United States

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